molecular formula C14H9BrN2O4 B5199221 (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 5-bromo-2-furoate

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 5-bromo-2-furoate

Cat. No.: B5199221
M. Wt: 349.14 g/mol
InChI Key: KXJZAHZKLVQWRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 5-bromo-2-furoate is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 5-bromo-2-furoate is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant properties may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and oxidative stress in animal models. It has also been found to have antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One advantage of using (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 5-bromo-2-furoate in lab experiments is its potential as a fluorescent probe for detecting metal ions. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 5-bromo-2-furoate. One potential area of research is its use as an anti-inflammatory and antioxidant agent in the treatment of various diseases. Additionally, further studies could investigate its potential as a fluorescent probe for detecting metal ions in biological systems. Finally, research could focus on understanding the mechanism of action of this compound to better understand its potential applications.

Synthesis Methods

The synthesis of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 5-bromo-2-furoate involves the reaction of 5-bromo-2-furoic acid with hydrazine hydrate and phenyl isocyanate. The resulting product is then reacted with paraformaldehyde to form the final compound. This method has been reported to have a high yield and purity.

Scientific Research Applications

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 5-bromo-2-furoate has been found to have potential applications in various fields of scientific research. It has been reported to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, it has been found to have potential as a fluorescent probe for detecting metal ions.

Properties

IUPAC Name

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O4/c15-11-7-6-10(20-11)14(18)19-8-12-16-17-13(21-12)9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJZAHZKLVQWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)COC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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